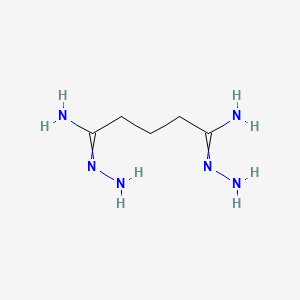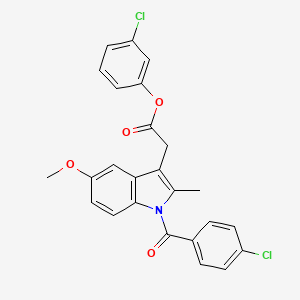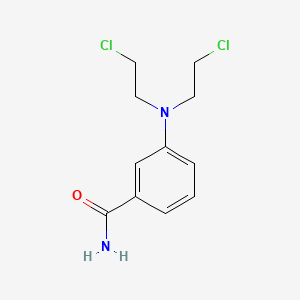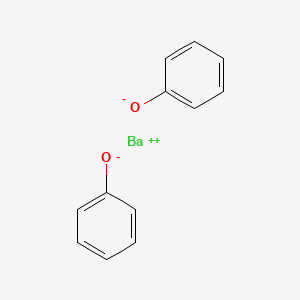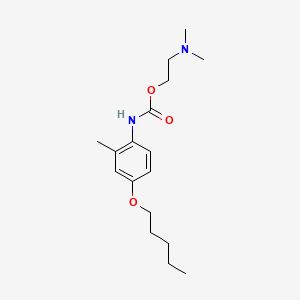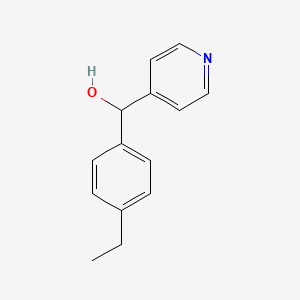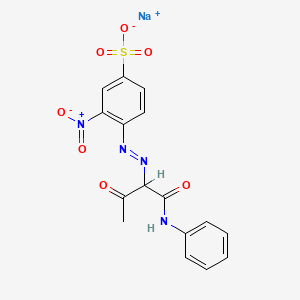
2,4-Dibromoquinoline-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromoquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5Br2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the quinoline ring. It is primarily used in research and experimental applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromoquinoline-3-carboxaldehyde typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-3-carboxaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2,4-Dibromoquinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2,4-Dibromoquinoline-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antifungal and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dibromoquinoline-3-carboxaldehyde, particularly its derivatives, involves targeting metal ion homeostasis in biological systems. For instance, certain derivatives have been shown to interfere with the expression of virulence factors in pathogenic fungi by disrupting metal ion balance. This unique mechanism makes it a promising candidate for antifungal drug development .
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carboxaldehyde
- 2,4-Dichloroquinoline-3-carboxaldehyde
- 2,4-Difluoroquinoline-3-carboxaldehyde
Uniqueness
2,4-Dibromoquinoline-3-carboxaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to chlorine or fluorine derivatives. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in specific synthetic applications and research studies .
属性
CAS 编号 |
532392-87-3 |
|---|---|
分子式 |
C10H5Br2NO |
分子量 |
314.96 g/mol |
IUPAC 名称 |
2,4-dibromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5Br2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H |
InChI 键 |
PSSFBANKPZRHIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
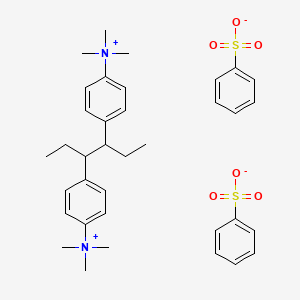
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
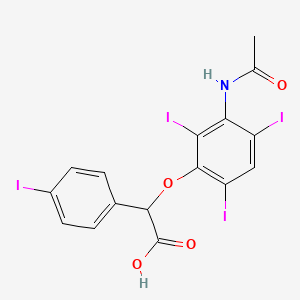
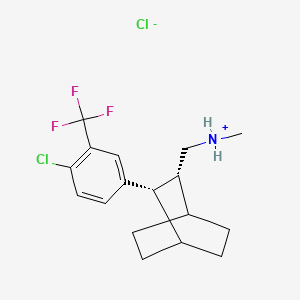
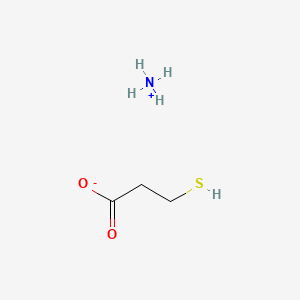
-](/img/structure/B13761479.png)
